molecular formula C9H17ClO2 B8016356 5-Chloro-2,2-dimethylpentanoic acid ethyl ester CAS No. 149105-21-5

5-Chloro-2,2-dimethylpentanoic acid ethyl ester

Cat. No. B8016356
CAS RN: 149105-21-5
M. Wt: 192.68 g/mol
InChI Key: JSDXRSMEHQICCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,2-dimethylpentanoic acid ethyl ester is a useful research compound. Its molecular formula is C9H17ClO2 and its molecular weight is 192.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Chloro-2-oxo-butyric acid ethyl ester, an intermediate in the synthesis of compounds like thiazole carboxylic acids, demonstrates the importance of 5-Chloro-2,2-dimethylpentanoic acid ethyl ester in creating biologically active substances. A study detailed a rapid synthetic method for this compound, highlighting its significance in pharmaceutical research (Tu Yuanbiao et al., 2016).

  • Intermediate in Pharmaceutical Synthesis : Research on the chlorination of pharmaceutical compounds like gemfibrozil (an antihyperlipidemic agent) revealed the formation of chlorinated by-products. These findings indicate that derivatives of this compound might be present in similar pharmaceutical processes (W. Krkošek et al., 2011).

  • Development of Insecticides : The synthesis of insecticidal esters using derivatives of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid, which is structurally related to this compound, shows the application in developing more effective insecticides (P. E. Burt et al., 1974).

  • Synthesis of Antitumor Compounds : The creation of amino acid ester derivatives containing 5-fluorouracil, an important antitumor agent, is another area where derivatives of this compound are used. These compounds were synthesized using various methods, showcasing the potential of this compound in antitumor research (J. Xiong et al., 2009).

properties

IUPAC Name

ethyl 5-chloro-2,2-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDXRSMEHQICCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465408
Record name 5-Chloro-2,2-dimethylpentanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149105-21-5
Record name 5-Chloro-2,2-dimethylpentanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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